6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid

Synthetic chemistry Cross-coupling Building block

This 6-(1,2-thiazol-4-yl)-1H-indole-2-carboxylic acid (CAS 2138194-20-2) places an uncommon isothiazole at the indole 6-position, falling squarely within granted PPARδ/α agonist patent claims (US7235572B2). The geometric vector differs fundamentally from 3-thiazolyl-indoles that dominate CDK2 (IC50 0.35 µM) and α-glucosidase literature, enabling underexplored binding interactions. At MW 244.27, it meets fragment-library criteria while providing a pre-installed heterocycle for rapid amide library synthesis. Only this specific regioisomer reproduces the distinct electronic, metabolic stability, and IP attributes conferred by the 1,2-thiazole moiety; generic indole-2-carboxylic acids or 3-substituted analogues are not interchangeable.

Molecular Formula C12H8N2O2S
Molecular Weight 244.27
CAS No. 2138194-20-2
Cat. No. B2922169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid
CAS2138194-20-2
Molecular FormulaC12H8N2O2S
Molecular Weight244.27
Structural Identifiers
SMILESC1=CC2=C(C=C1C3=CSN=C3)NC(=C2)C(=O)O
InChIInChI=1S/C12H8N2O2S/c15-12(16)11-4-8-2-1-7(3-10(8)14-11)9-5-13-17-6-9/h1-6,14H,(H,15,16)
InChIKeyNOCLCBFMKGISAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid (CAS 2138194-20-2): Procurement-Relevant Structural and Patent Landscape Overview


6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid (CAS 2138194-20-2) is a heterocyclic building block with molecular formula C12H8N2O2S and molecular weight 244.27 g/mol, bearing an indole-2-carboxylic acid core substituted at the 6-position with a 1,2-thiazol-4-yl (isothiazol-4-yl) moiety [1]. The compound falls within the claimed scope of thiazolyl-indole derivatives patented as PPARδ and/or PPARα agonists, wherein one of R6, R7, or R8 on the indole ring is a thiazolyl or isothiazolyl group [2]. This scaffold has also been explored in the literature for anticancer (CDK2 inhibition), antidiabetic (α-glucosidase inhibition), and fluorescence bioimaging applications, though these studies predominantly feature 3-thiazolyl-indole regioisomers rather than the 6-substituted pattern [3][4][5].

Why Generic Substitution Fails for 6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid: Positional, Heterocyclic, and Patent-Driven Differentiation


Indole-2-carboxylic acid derivatives bearing a heteroaryl substituent cannot be treated as interchangeable commodities for several quantifiable reasons. First, the position of thiazolyl attachment on the indole ring critically determines both synthetic accessibility and biological target engagement: the vast majority of published bioactivity data pertains to 3-thiazolyl-indoles (e.g., CDK2 IC50 = 0.35 µM for compound 5c in the 3-thiazolyl series) [1], while 6-substituted variants present a distinct geometric vector that would alter binding interactions in PPAR and kinase pockets [2]. Second, the 1,2-thiazole (isothiazole) ring in this compound is electronically distinct from the more common 1,3-thiazole, with the N–S adjacency in isothiazole conferring different hydrogen-bond acceptor properties and metabolic stability profiles compared to the 1,3-thiazole isomer [3]. Third, the 6-position substitution pattern places the heterocycle distal to the carboxylic acid handle, a geometric arrangement specifically claimed in the Roche PPARδ/α agonist patent family, whereas 3-substituted or 5-substituted analogues fall outside the primary claims [2]. Procurement of a generic indole-2-carboxylic acid or a differently substituted thiazolyl-indole therefore cannot reproduce the specific structural, electronic, and intellectual property attributes of this compound.

Quantitative Differentiation Evidence for 6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid (CAS 2138194-20-2) vs. Closest Analogs


6-Position Substitution Pattern: Comparison of Synthetic Accessibility and Derivatization Potential vs. 6-Bromo Precursor

The target compound bears a pre-installed 1,2-thiazol-4-yl group at the indole 6-position via a stable C–C bond, eliminating the need for late-stage cross-coupling. In contrast, the commonly used precursor 6-bromo-1H-indole-2-carboxylic acid (CAS 16732-65-3, MW 240.05) requires a Suzuki-Miyaura or Stille coupling to introduce the heteroaryl group, which can be problematic with sulfur-containing heterocycles due to catalyst poisoning [1]. The molecular weight difference (244.27 vs. 240.05 g/mol) reflects the replacement of bromine (79.9 Da) with the isothiazolyl group (84.1 Da), providing a direct entry into 6-heteroaryl-indole-2-carboxylic acid chemical space without metal-catalyzed coupling steps. One-step synthetic efficiency and the avoidance of palladium/ligand optimization costs represent a meaningful procurement advantage for medicinal chemistry programs.

Synthetic chemistry Cross-coupling Building block

1,2-Thiazole (Isothiazole) vs. 1,3-Thiazole Substitution: Electronic and Lipophilicity Differentiation

The 1,2-thiazole (isothiazole) ring in the target compound differs fundamentally from the more common 1,3-thiazole in nitrogen-sulfur adjacency. In isothiazole, the N–S bond is directly connected, resulting in a lower pKa of the conjugate acid (approximately -0.5 for isothiazole vs. +2.5 for thiazole) and weaker hydrogen-bond acceptor capability of the nitrogen [1]. This electronic distinction translates to lower basicity and potentially improved membrane permeability compared to 1,3-thiazole-containing analogues. Additionally, the 1,2-thiazole ring is substantially less common in bioactive molecules: a search of ChEMBL reveals far fewer isothiazole-containing compounds than thiazole-containing compounds, suggesting this scaffold may offer novel intellectual property space [2]. No direct logP or pKa data are available for the target compound itself, but the isothiazole vs. thiazole distinction is a class-level inference supported by heterocyclic chemistry fundamentals.

Physicochemical properties Drug design Isothiazole

PPARδ/α Agonist Patent Coverage: 6-Substituted Thiazolyl-Indole vs. Unsubstituted or 3-Substituted Indole-2-Carboxylic Acids

The Hoffman-La Roche patent US20050004187A1 (granted as US7235572B2) explicitly claims thiazolyl-indole derivatives wherein 'one of R6, R7 and R8' on the indole ring is a thiazolyl or isothiazolyl moiety, with demonstrated PPARδ and/or PPARα agonist activity [1]. The 6-(1,2-thiazol-4-yl) substitution pattern of the target compound falls directly within these claims. By contrast, the parent indole-2-carboxylic acid (CAS 1477-50-5, C9H7NO2, MW 161.16) lacks the thiazolyl substituent entirely and is not covered by this patent family. 3-Thiazolyl-indole derivatives, while extensively studied for CDK2 inhibition [2], represent a different positional isomer with distinct geometry and are not encompassed by the Roche PPAR patent claims, which require substitution at the 6-, 7-, or 8-position of the indole ring. This patent-based differentiation provides a clear intellectual property rationale for selecting the 6-substituted compound over 3-substituted or unsubstituted alternatives in PPAR-targeted drug discovery.

PPARδ agonist Patent coverage Metabolic disease

Carboxylic Acid Handle: Derivatization Versatility vs. Ester or Amide Pre-Functionalized Analogues

The target compound retains a free carboxylic acid at the indole 2-position (confirmed by SMILES: O=C(O)c1cc2ccc(-c3cnsc3)cc2[nH]1) , enabling direct amide coupling, esterification, or reduction without deprotection steps. This contrasts with pre-functionalized analogues such as methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate (ITE, CAS 448906-42-1, MW 286.31) [1], which bear a methyl ester requiring saponification before further manipulation. The free acid also differs from indole-2-carboxamide derivatives (e.g., the amino-thiazole substituted indole-2-carboxamides described in patent WO2020225321A1 for HBV) [2], which lack the carboxylic acid handle entirely and thus preclude certain conjugation strategies. The molecular weight of 244.27 places this compound in a favorable range for fragment-based drug discovery, where the acid functionality serves as a synthetic anchor point.

Derivatization Amide coupling Medicinal chemistry

Evidence-Backed Application Scenarios for 6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid (CAS 2138194-20-2)


PPARδ/α Agonist Lead Generation and Patent-Landscape-Compliant Medicinal Chemistry

The 6-(1,2-thiazol-4-yl) substitution pattern places this compound squarely within the granted claims of US7235572B2 (Hoffman-La Roche), which covers thiazolyl-indole derivatives as PPARδ and/or PPARα agonists for metabolic disease [1]. The free carboxylic acid at the 2-position provides a direct handle for amide library synthesis to explore structure-activity relationships around the PPAR binding pocket. Procurement of this specific scaffold enables medicinal chemistry teams to operate within a defined, patent-protected chemical space while investigating PPAR-mediated pathways in type 2 diabetes, dyslipidemia, and obesity.

Isothiazole-Containing Fragment Library Construction for Novel Target Screening

The 1,2-thiazole (isothiazole) moiety is significantly underrepresented in bioactive compound libraries compared to 1,3-thiazole, offering a differentiation advantage for fragment-based screening campaigns [2]. At MW 244.27, this compound satisfies fragment library criteria (<300 Da) while providing both the indole core (a privileged scaffold in kinase and GPCR drug discovery) and the unusual isothiazole ring for exploring novel binding interactions. The pre-installed heterocycle eliminates synthetic burden during library production, as no metal-catalyzed coupling is required post-acquisition .

Fluorescent Probe Development Leveraging Thiazolyl-Indole Photophysical Properties

The 2024 Indian patent on thiazolyl-indole derivatives as fluorescence probes demonstrates that this compound class exhibits useful photophysical properties for bioimaging applications [3]. While the patent focuses on barakacin-derived structures, the thiazolyl-indole core shared with the target compound suggests potential utility in developing mitochondrial or macrophage-targeted fluorescent probes. The carboxylic acid group offers a conjugation site for attaching fluorophores or targeting moieties.

Kinase Inhibitor Scaffold Diversification with Non-Classical Hinge-Binding Geometry

The 3-thiazolyl-indole series has demonstrated CDK2 inhibitory activity (IC50 = 0.35 µM for the most potent analogue) [4]. The 6-substituted regioisomer presents a fundamentally different exit vector from the indole core, which may access distinct binding pockets in kinase active sites. For kinase drug discovery programs seeking to overcome resistance mutations or achieve selectivity against closely related kinases, the 6-(1,2-thiazol-4-yl) substitution pattern offers an underexplored geometric alternative to the more common 3-substituted indole kinase inhibitor scaffolds.

Quote Request

Request a Quote for 6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.